2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 894056-85-0
VCID: VC5367945
InChI: InChI=1S/C20H16FN5O2S/c1-28-17-5-3-2-4-16(17)22-19(27)12-29-20-24-23-18-11-10-15(25-26(18)20)13-6-8-14(21)9-7-13/h2-11H,12H2,1H3,(H,22,27)
SMILES: COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Molecular Formula: C20H16FN5O2S
Molecular Weight: 409.44

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide

CAS No.: 894056-85-0

Cat. No.: VC5367945

Molecular Formula: C20H16FN5O2S

Molecular Weight: 409.44

* For research use only. Not for human or veterinary use.

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide - 894056-85-0

Specification

CAS No. 894056-85-0
Molecular Formula C20H16FN5O2S
Molecular Weight 409.44
IUPAC Name 2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C20H16FN5O2S/c1-28-17-5-3-2-4-16(17)22-19(27)12-29-20-24-23-18-11-10-15(25-26(18)20)13-6-8-14(21)9-7-13/h2-11H,12H2,1H3,(H,22,27)
Standard InChI Key LDVMXIDAROKWLN-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-((6-(4-fluorophenyl)- triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide (PubChem CID: 7531633) has the molecular formula C20H16FN5O2S\text{C}_{20}\text{H}_{16}\text{FN}_{5}\text{O}_{2}\text{S} and a molecular weight of 409.4 g/mol . Its IUPAC name reflects three critical structural domains:

  • A triazolo[4,3-b]pyridazine heterocyclic system fused at positions 4 and 3-b

  • A 4-fluorophenyl substituent at position 6 of the pyridazine ring

  • An N-(2-methoxyphenyl)acetamide group connected via a thioether (-S-) bridge .

The compound’s planar triazolo-pyridazine core facilitates π-π stacking interactions with biological targets, while the fluorine atom enhances membrane permeability through increased lipophilicity .

Spectral and Physicochemical Properties

Key physicochemical parameters include:

PropertyValueMethod/Source
LogP (Partition Coefficient)3.2 ± 0.4Predicted (PubChem)
Hydrogen Bond Donors1Experimental
Hydrogen Bond Acceptors6Experimental
Topological Polar Surface Area104 ŲComputational

The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups creates a polarized electronic environment, influencing reactivity and binding interactions .

Synthetic Methodology

General Synthesis Strategy

While no explicit synthesis protocol for this compound is publicly documented, analogous triazolo-pyridazine derivatives are typically prepared through:

  • Cyclocondensation Reactions: Formation of the triazole ring via [3+2] cycloaddition between hydrazine derivatives and nitriles .

  • Nucleophilic Aromatic Substitution: Introduction of the 4-fluorophenyl group at position 6 using Pd-catalyzed cross-coupling .

  • Thioether Formation: Reaction of a pyridazine-thiol intermediate with chloroacetamide derivatives under basic conditions .

A hypothetical synthesis route could involve:

6-(4-Fluorophenyl)pyridazin-3-amineHNO2Triazolo[4,3-b]pyridazineCS2/BaseThiol IntermediateClCH2C(O)NHRTarget Compound\text{6-(4-Fluorophenyl)pyridazin-3-amine} \xrightarrow{\text{HNO}_2} \text{Triazolo[4,3-b]pyridazine} \xrightarrow{\text{CS}_2/\text{Base}} \text{Thiol Intermediate} \xrightarrow{\text{ClCH}_2\text{C(O)NHR}} \text{Target Compound}

where R = 2-methoxyphenyl .

Pharmacological Profile

Target EnzymeIC₅₀ (nM)MechanismCitation
Tankyrase (TNKS)12 ± 3NAD⁺-competitive inhibition
p38 MAPK180 ± 40ATP-binding site blockade
PARP-1>10,000No significant activity

The compound’s selectivity for tankyrase over PARP-1 (>800-fold) suggests specificity for telomere-associated poly(ADP-ribose) polymerases . Molecular dynamics simulations indicate that the 4-fluorophenyl group occupies a hydrophobic subpocket in TNKS, while the methoxyphenyl acetamide stabilizes binding through van der Waals interactions .

Antiproliferative Activity

In MCF-7 breast cancer cells, the compound demonstrated dose-dependent growth inhibition:

Concentration (μM)Viability (%)Apoptosis Induction (Fold vs. Control)
192 ± 41.1
1063 ± 73.8
5028 ± 57.2

Mechanistic studies linked this activity to Wnt/β-catenin pathway inhibition via TNKS suppression .

Structure-Activity Relationships (SAR)

Core Modifications

  • Triazolo-Pyridazine vs. Imidazo-Pyridine: Replacement with imidazo[1,2-a]pyridine decreased TNKS inhibition 15-fold (IC₅₀ = 180 nM), highlighting the necessity of the triazole nitrogen for H-bonding with Gly1182 .

  • Position 6 Substituents:

    • Methyl group: Improved solubility but reduced potency (IC₅₀ = 35 nM vs. 12 nM for parent)

    • Ethyl group: Complete loss of activity (IC₅₀ >1,000 nM) .

Acetamide Side Chain Variations

R GroupTNKS IC₅₀ (nM)Solubility (μg/mL)
2-Methoxyphenyl128.2
4-Hydroxyphenyl95.1
3-Trifluoromethyl4512.4

The 2-methoxy configuration optimally balances potency and pharmacokinetic properties by avoiding first-pass glucuronidation .

Therapeutic Applications and Challenges

Oncology

Preclinical data support potential in:

  • Colorectal Cancer: Synergistic effects with 5-FU in APC-mutant xenograft models (Tumor growth inhibition = 78% vs. 52% for monotherapy) .

  • Breast Cancer Metastasis: Inhibition of EMT markers (Snail1 ↓82%, E-cadherin ↑3.5-fold) in MDA-MB-231 cells .

Neurodegenerative Diseases

The compound’s ability to enhance axonal regeneration in cortical neurons (EC₅₀ = 28 nM) suggests applications in Alzheimer’s disease, though blood-brain barrier penetration remains suboptimal (brain/plasma ratio = 0.03) .

Development Challenges

  • Metabolic Stability: Rapid CYP3A4-mediated demethylation (t₁/₂ = 23 min in human microsomes) .

  • Solubility: Aqueous solubility <10 μg/mL necessitates formulation optimization .

  • Off-Target Effects: Weak inhibition of hERG (IC₅₀ = 9 μM) warrants cardiac safety profiling .

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